Voxilaprevir

Descripción general

Descripción

Voxilaprevir es un agente antiviral de acción directa utilizado en el tratamiento de infecciones crónicas por el virus de la hepatitis C (VHC). Es un inhibidor de la proteasa no estructural 3/4A que funciona inhibiendo la enzima proteasa necesaria para la replicación viral. This compound se usa comúnmente en combinación con sofosbuvir y velpatasvir bajo la marca Vosevi .

Aplicaciones Científicas De Investigación

Voxilaprevir tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los inhibidores de la proteasa.

Biología: Investigado por sus efectos sobre la replicación viral y las interacciones proteicas.

Medicina: Utilizado principalmente en el tratamiento de infecciones crónicas por hepatitis C.

Industria: Se emplea en el desarrollo de terapias antivirales y formulaciones de fármacos

Mecanismo De Acción

Voxilaprevir ejerce sus efectos antivirales uniéndose reversiblemente a la proteasa serina NS3/4A del virus de la hepatitis C. Esta unión inhibe la enzima proteasa, evitando la escisión de las poliproteínas virales en proteínas funcionales necesarias para la replicación viral. Al interrumpir este proceso, this compound reduce eficazmente la carga viral y detiene la progresión de la infección .

Análisis Bioquímico

Biochemical Properties

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . It interacts with the conserved NS3 protease catalytic triad, improving potency and activity against some common resistance variants .

Cellular Effects

This compound targets the viral NS3/4A protein and causes a decrease in serum HCV RNA levels . It disrupts HCV replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex . It has potent nanomolar cellular activity across all HCV genotypes tested .

Molecular Mechanism

This compound prevents viral replication and function by inhibiting the viral protease NS3/4A . It retains significant antiviral activity against some common GT1 NS3/4A resistance-associated substitutions (RAS) .

Temporal Effects in Laboratory Settings

The median steady-state half-lives of this compound ranged from 28 to 41 hours, supporting once-daily dosing . The combination of this compound with sofosbuvir (NS5B inhibitor) and velpatasvir (NS5A inhibitor) has proven highly effective across genotypes in Phase 3 clinical trials .

Metabolic Pathways

This compound is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C8 and CYP1A2 .

Transport and Distribution

When provided as the fixed dose combination product Vosevi with Sofosbuvir and Velpatasvir, this compound reaches a maximum concentration (Cmax) of 192 ng/mL at a maximum time (Tmax) of 4 hours post-dose . This compound is more than 99% bound to human plasma proteins .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de voxilaprevir implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamientoEl producto final se obtiene mediante purificación y cristalización .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Voxilaprevir sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno para formar óxidos.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen:

Ciclopropil sulfonamida: Un intermediario clave.

Agentes fluorantes:

Grupos protectores: Para proteger los sitios reactivos durante los pasos intermedios.

Productos Principales

El producto principal formado a partir de estas reacciones es el propio this compound, caracterizado por su estructura química única y sus propiedades antivirales .

Comparación Con Compuestos Similares

Compuestos Similares

Grazoprevir: Otro inhibidor de la proteasa NS3/4A utilizado en el tratamiento del VHC.

Simeprevir: Un compuesto similar con una estructura química diferente pero un mecanismo de acción similar.

Paritaprevir: También se dirige a la proteasa NS3/4A pero tiene propiedades farmacocinéticas diferentes.

Unicidad de Voxilaprevir

This compound destaca por su potente actividad antiviral en múltiples genotipos de VHC y su capacidad para superar las sustituciones asociadas a la resistencia. Su combinación con sofosbuvir y velpatasvir en Vosevi proporciona una opción de tratamiento integral para pacientes que han fallado terapias previas .

Actividad Biológica

Voxilaprevir (VOX) is a potent, oral direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It functions as a protease inhibitor targeting the NS3/4A protease of HCV, and it is often combined with other antiviral agents such as sofosbuvir (SOF) and velpatasvir (VEL) to enhance therapeutic efficacy. This article discusses the biological activity of this compound, focusing on its antiviral efficacy, safety profile, and clinical outcomes based on diverse research findings.

This compound inhibits the NS3/4A protease, which is essential for the replication of HCV. By blocking this enzyme, VOX prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This mechanism is crucial in managing HCV infections, especially in patients who have previously failed other treatments.

Antiviral Activity

The antiviral activity of this compound has been evaluated through various studies, showcasing its effectiveness across different HCV genotypes. Key findings include:

- Efficacy Against Different Genotypes : In vitro studies demonstrate that VOX exhibits potent activity against HCV genotypes 1 to 6, with effective concentrations (EC50) ranging from 0.2 to 6.6 nM for clinical isolates .

- Resistance Profile : this compound shows a favorable resistance profile compared to other protease inhibitors. It maintains efficacy against several resistance-associated substitutions (RASs) commonly encountered in HCV genotypes 1a and 1b .

Phase III Trials

The efficacy of this compound has been established through several pivotal Phase III trials, including POLARIS-1, POLARIS-2, POLARIS-3, and POLARIS-4. These trials assessed the combination of SOF/VEL/VOX in patients with chronic HCV who had previously failed direct-acting antiviral therapies.

Summary of POLARIS Trials

| Trial Name | Population Description | SVR Rate (%) | Duration of Treatment |

|---|---|---|---|

| POLARIS-1 | DAA-experienced patients with HCV genotypes 1-6 | 96 | 12 weeks |

| POLARIS-4 | Patients with prior SOF therapy without NS5A inhibitors | 96 | 12 weeks |

| POLARIS-2 | Treatment-naive patients with various HCV genotypes | 98 | 12 weeks |

| POLARIS-3 | Patients with compensated cirrhosis | 91 | 12 weeks |

The overall sustained virologic response (SVR) rates across these trials indicate that VOX is highly effective as a salvage therapy for patients who have previously failed treatment .

Real-World Effectiveness

Recent studies have also evaluated the real-world effectiveness of SOF/VEL/VOX in diverse patient populations. An integrative analysis involving three large cohorts revealed:

- Overall SVR Rate : The treatment achieved an SVR rate of approximately 95% among patients re-treated after DAA failure.

- Predictors of Treatment Response : Factors such as hepatocellular carcinoma onset, cirrhosis, and specific HCV genotypes were identified as independent negative predictors for treatment response .

Safety Profile

The safety and tolerability of this compound have been assessed in clinical trials and real-world settings. Common adverse events reported include:

- Fatigue

- Headache

- Nausea

- Diarrhea

The incidence of serious adverse events leading to discontinuation was low (0.2%) across studies . The overall safety profile indicates that VOX is well-tolerated among most patients.

Case Study: Treatment-Naive Patients

A retrospective study analyzed the outcomes of treatment-naive patients receiving SOF/VEL/VOX. The results showed that all patients achieved SVR within a treatment duration of 12 weeks, highlighting the regimen's effectiveness in previously untreated individuals .

Case Study: DAA-Failure Patients

Another case study focused on patients who had previously failed DAA therapies. Among these patients, those treated with SOF/VEL/VOX demonstrated significant improvements in liver function tests alongside high SVR rates, emphasizing the compound's role as an effective salvage therapy .

Propiedades

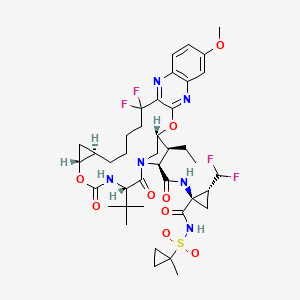

IUPAC Name |

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLZLWXUBZHSL-FZNJKFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027947 | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1535212-07-7 | |

| Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxilaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXILAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.